REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[O:6][CH:5]([C:7]2[C:8]([F:18])=[C:9]([CH:15]=[CH:16][CH:17]=2)[C:10]([O:12]CC)=[O:11])[CH2:4][O:3]1.[OH-].[Na+]>C1COCC1>[CH3:1][C:2]1([CH3:19])[O:6][CH:5]([C:7]2[C:8]([F:18])=[C:9]([CH:15]=[CH:16][CH:17]=2)[C:10]([OH:12])=[O:11])[CH2:4][O:3]1 |f:1.2|
|
Name
|
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluorobenzoate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCC(O1)C=1C(=C(C(=O)OCC)C=CC1)F)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
40.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
further stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was risen to room temperature
|
Type
|
CUSTOM
|
Details
|
After evaporation of THF
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Type
|
TEMPERATURE
|
Details
|
the residue was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
acetic acid was slowly added
|
Type
|
EXTRACTION
|
Details
|
This was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(O1)C=1C(=C(C(=O)O)C=CC1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |